Structural Differentiation: Regioisomeric Furan-Carbonyl vs. Furan-3-Carbonyl and Acryloyl Analogs
The target compound incorporates a furan-2-carbonyl substituent directly attached to the piperidine nitrogen via a single carbonyl linker. This contrasts with the closest commercially available analogs: (i) 3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, which shifts the carbonyl attachment from the furan C-2 to C-3 position, altering the spatial orientation of the furan oxygen lone pair ; (ii) (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, which inserts an α,β-unsaturated trans-alkene spacer between the carbonyl and the furan ring, extending the distance between the hydrogen-bond-accepting furan oxygen and the piperidine amide nitrogen by approximately 2.4 Å and introducing electrophilic character not present in the saturated carbonyl analog . Because no public head-to-head biochemical profiling data exist for these three compounds, the observed structural differences constitute class-level inferential evidence that target binding, cellular permeability, and metabolic stability are unlikely to be equivalent across these analogs [1].
| Evidence Dimension | Molecular topology (furan-carbonyl regioisomerism and linker length) |
|---|---|
| Target Compound Data | Furan-2-carbonyl directly attached to piperidine N (C=O to furan C-2); linker = one bond |
| Comparator Or Baseline | Comparator A: furan-3-carbonyl direct attachment. Comparator B: (E)-furan-2-yl-acryloyl with trans-alkene spacer (~2.4 Å extension relative to target compound). |
| Quantified Difference | Linker extension of ~2.4 Å for acryloyl analog vs. target; altered dipole vector for furan-3- vs. furan-2-carbonyl. No quantitative bioactivity difference available. |
| Conditions | Structural comparison based on 2D molecular representations and standard bond-length estimates; no matched biochemical assay data available. |
Why This Matters
For SAR-focused procurement, even a single-atom shift in the hydrogen-bond-acceptor geometry can determine whether a compound engages a kinase hinge region; selecting the wrong regioisomer may produce false-negative screening results.
- [1] El-Gazzar, A. M.; El-Subbagh, H. I. et al. 'Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties.' J. Chem. 2019, 2019, 1–18. View Source
